An In-Depth Technical Guide to Coumarin 545: Structure, Properties, and Applications
An In-Depth Technical Guide to Coumarin 545: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Coumarin 545, a fluorescent dye with significant applications in materials science and biotechnology. We will delve into its core chemical and physical properties, explore its photophysical behavior, and discuss its utility in advanced applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.
Unveiling the Molecular Architecture: Chemical Structure and Identification
Coumarin 545, a member of the coumarin family of dyes, possesses a rigidized molecular structure that contributes to its notable photostability and high fluorescence quantum yield.[1] Its formal chemical name is 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizin-11-one.[3][4] The molecule's identity is unequivocally established by its CAS number: 85642-11-1.[2][3][5]
The core of Coumarin 545 is a benzopyran-2-one system, which is fused to a quinolizine ring and further substituted with a benzothiazole group. This extensive π-conjugated system is the basis for its characteristic absorption and emission of light.
Caption: Chemical Structure of Coumarin 545.
Core Physicochemical Properties
A summary of the key physicochemical properties of Coumarin 545 is presented in the table below. These parameters are crucial for its handling, dissolution, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C22H18N2O2S | [2][3][6] |
| Molecular Weight | 374.46 g/mol | [2][3] |
| CAS Number | 85642-11-1 | [2][3][5] |
| Appearance | Gray to dark purple to black powder/crystal | [4] |
| Melting Point | 254 °C | [5][7] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5][7] |
| Storage | Recommended to be stored in a cool, dark place (<15°C) and is light sensitive | [4] |
Photophysical Characteristics: A Deep Dive
The utility of Coumarin 545 stems from its excellent photophysical properties. Its rigid structure minimizes non-radiative decay pathways, leading to high fluorescence efficiency.
Absorption and Emission Spectra
Coumarin 545 exhibits a strong absorption in the blue region of the visible spectrum, with a maximum absorption wavelength (λmax) of approximately 477 nm when measured in acetonitrile.[4][7] Upon excitation, it emits bright green fluorescence. A closely related derivative, Coumarin 545T, shows an emission maximum at 506 nm in tetrahydrofuran (THF).[1] The distinct separation between its absorption and emission peaks (Stokes shift) is a desirable characteristic for fluorescence-based applications, as it minimizes self-absorption and enhances signal-to-noise ratios.
Quantum Yield and Fluorescence Lifetime
Synthesis and Purification
While a specific, detailed synthetic protocol for Coumarin 545 is not widely published in readily accessible literature, the synthesis of coumarin-based fluorescent compounds generally involves multi-step organic reactions.[10] A common approach involves the condensation of a substituted salicylaldehyde with an active methylene compound, followed by further modifications to introduce the desired functional groups.[10]
Representative Experimental Protocol: Synthesis of a Coumarin Derivative
The following is a generalized protocol for the synthesis of a coumarin derivative, which illustrates the fundamental chemical principles involved. Note: This is a representative example and would require optimization for the specific synthesis of Coumarin 545.
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Reaction Setup: A mixture of a substituted 7,8-disubstituted coumarin 4-acetic acid and 7-diethylaminocoumarin-3-carbaldehyde is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine, is added to the reaction mixture.
-
Reflux: The mixture is heated to reflux for several hours to drive the reaction to completion.
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Workup and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of a coumarin derivative.
Key Applications in Research and Technology
The unique properties of Coumarin 545 have led to its adoption in several high-technology fields.
Organic Light-Emitting Diodes (OLEDs)
Coumarin 545 is utilized as a green-emitting dopant in the emissive layer of OLEDs.[1] Its high fluorescence quantum yield and good thermal stability contribute to the fabrication of efficient and durable display and lighting technologies. A derivative, C545T, is particularly noted for its use in highly efficient OLED devices.[1]
Laser Dyes
The high quantum yield and photostability of coumarin derivatives make them excellent gain media for dye lasers.[9][11] Coumarin 545 and its derivatives can be dissolved in various solvents to create solutions that, when optically pumped, produce tunable laser emission in the green-yellow region of the spectrum.[12][13]
Fluorescent Probes and Bioimaging
Coumarin-based fluorescent probes are widely employed in biological and chemical sensing due to their sensitivity to the local environment.[14][15][] Coumarin 545's fluorescence properties can be modulated by factors such as solvent polarity, pH, and the presence of specific ions or biomolecules, making it a valuable tool for developing sensors and for bioimaging applications.[14]
A particularly interesting application of Coumarin 545 is in ratiometric fluorescence-based temperature measurements.[8][17] Its emission intensity exhibits an exceptionally low temperature dependence, with a temperature coefficient of only ~0.025% per °C.[8][17] This stability makes it an excellent internal reference in dual-emission fluorescent systems for precise temperature sensing.
Experimental Protocol: Characterization of Photophysical Properties
To ensure the quality and suitability of Coumarin 545 for a specific application, its photophysical properties must be accurately characterized. The following protocol outlines the key steps for measuring the absorption and fluorescence spectra, as well as the fluorescence quantum yield.
Materials and Equipment
-
Coumarin 545
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Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or THF)
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UV-Vis spectrophotometer
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Fluorometer (spectrofluorometer)
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
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Reference quantum yield standard (e.g., Coumarin 1 in ethanol, quantum yield = 0.73)[18]
Procedure
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Preparation of Stock Solution: Accurately weigh a small amount of Coumarin 545 and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18]
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Coumarin 545 solution and a solution of the reference standard (e.g., Coumarin 1) of known quantum yield.
-
The quantum yield (Φ) of Coumarin 545 can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
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- 8. Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Investigating the Use of Coumarin Derivatives as Lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. List of Laser dyes - Radiant Dyes Laser & Acc. GmbH [radiant-dyes.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]
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